3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Catalog No.
S7765935
CAS No.
M.F
C15H19N3O
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Product Name

3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

IUPAC Name

3-[(4-acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C15H19N3O/c1-13(19)18-7-3-6-17(8-9-18)12-15-5-2-4-14(10-15)11-16/h2,4-5,10H,3,6-9,12H2,1H3

InChI Key

MFNADJMZJPIQRR-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCN(CC1)CC2=CC(=CC=C2)C#N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC(=CC=C2)C#N
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is a chemical compound that has gained attention in scientific research and industry due to its unique physical and chemical properties, biological activities, and potential applications. In this paper, we will explore the definition, background, properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is a benzodiazepine-like compound that contains a six-membered diazepane ring instead of the typical five-membered ring found in benzodiazepines. The compound has a molecular weight of 292.36 g/mol and a chemical formula of C16H19N3O. This compound was first synthesized in 2000 by Adrien K. Schmid and co-workers as part of a study to develop new benzodiazepine ligands for GABA-A receptors.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is a yellow crystalline solid that is soluble in organic solvents such as acetonitrile, dichloromethane, and ethanol. The compound has a melting point of 200-203°C and a boiling point of 532.7°C at 760 mmHg. 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is stable under ambient conditions and does not decompose easily.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 4-aminobenzonitrile with 4-bromobutanal followed by acylation with acetic anhydride. The compound can be characterized by various spectroscopic techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Various analytical methods can be used to detect and quantify 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile in biological and chemical samples. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile has been found to bind to GABA-A receptors and exhibit anxiolytic and sedative effects in animal models. The compound has also shown potential as a treatment for epilepsy and insomnia.
Studies have shown that acute toxicity of 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is low. However, chronic toxicity studies are needed to assess the long-term effects of this compound. The safety of the compound in scientific experiments must also be considered, and appropriate precautions must be taken when handling the compound.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile has potential applications in various scientific experiments, including medicinal chemistry, pharmacology, and neuroscience. The compound can be used as a ligand for GABA-A receptors to develop new drugs for the treatment of anxiety, insomnia, and epilepsy.
Research on 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is ongoing, with continued interest in the compound's potential as a therapeutic agent. Studies are focusing on the compound's pharmacological activities, optimization of synthetic methods, and development of novel derivatives.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile has potential implications in various fields of research and industry, including medicine, neuroscience, and pharmaceuticals. The compound's unique properties and biological activities make it a promising candidate for the development of new therapeutic agents.
Despite its potential, there are limitations to the use of 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile in scientific research and industry. One limitation is the lack of long-term toxicity studies. Future research should focus on conducting comprehensive studies to assess the chronic toxicity of the compound. Additionally, further research is needed to optimize the synthesis of the compound and to develop new derivatives with improved pharmacological activities.
Some potential future directions for research involving 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile include:
1. Development of new derivatives with improved pharmacological activities and safety profiles.
2. Investigation of the compound's mechanism of action and its interactions with GABA-A receptors.
3. Optimization of synthetic methods to improve the yield and purity of the compound.
4. Assessment of the compound's potential as a treatment for other neurological disorders, such as depression and schizophrenia.
5. Development of new analytical methods for the detection and quantification of the compound in biological samples.
6. Investigation of the compound's potential as a novel biomaterial for drug delivery.
7. Development of the compound as a therapeutic agent for veterinary medicine.
8. Evaluation of the compound's potential as an insecticide or fungicide agent.
9. Exploration of the compound's potential as a catalyst in organic reactions.
3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile is a benzodiazepine-like compound that has unique physical and chemical properties, biological activities, and potential applications in scientific research and industry. Further research is needed to optimize the synthesis of the compound, develop new derivatives, and assess the long-term effects of the compound. Nevertheless, the compound's potential as a therapeutic agent makes it an exciting focus of research in medicinal chemistry, pharmacology, and neuroscience.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

257.152812238 g/mol

Monoisotopic Mass

257.152812238 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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